
tert-Butyl (2R)-2-propanoylpyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “tert-Butyl (2R)-2-propanoylpyrrolidine-1-carboxylate” is a type of organic compound. The “tert-Butyl” part refers to a functional group (tertiary butyl group) which is a substituent with the general structure (CH3)3C-. The “(2R)” indicates the configuration of the chiral center .
Chemical Reactions Analysis
The chemical reactions that “this compound” undergoes would depend on its molecular structure and the conditions under which it’s reacted. Organic peroxides, for example, are known to be highly reactive and can undergo various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. These properties can be determined through various experimental methods .Scientific Research Applications
Chiral Auxiliary Applications :
- tert-Butyl (2R)-2-propanoylpyrrolidine-1-carboxylate is used as a chiral auxiliary in dipeptide synthesis, facilitating the preparation of enantiomerically pure compounds. For example, its use in the benzylation of Zn-enolate leads to the production of enantiomerically pure 2-methyl-3-phenylpropanoic acid (Studer, Hintermann, & Seebach, 1995).
Kinetic Resolution :
- The compound has been utilized in dynamic kinetic resolution, a process that enhances stereoselectivity in carbon-carbon bond formation. This is particularly notable in the creation of chiral α-alkyl succinic acid derivatives and β-amino acid derivatives, important building blocks for biologically active compounds (Kubo, Kubota, Takahashi, & Nunami, 1997).
Synthesis of Amino Acids and Esters :
- The compound plays a critical role in the synthesis of various amino acids and esters. For example, its derivatives have been used to synthesize methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate, highlighting its versatility in organic synthesis (Davies et al., 2003).
NMR Tagging in Protein Research :
- Derivatives of this compound, such as O-tert-Butyltyrosine, have been used as NMR tags in high-molecular-weight systems, aiding in the detection and measurement of ligand binding affinities in protein research (Chen et al., 2015).
Catalytic Reactions :
- Its role in catalytic reactions, such as the palladium-catalyzed three-component reaction, has been documented. This demonstrates its utility in the synthesis of complex organic structures, including polysubstituted aminopyrroles and 1,4-dihydro-6H-furo[3,4-b]pyrrol-6-imines (Qiu, Wang, & Zhu, 2017).
Photooxidation Studies :
- Photooxidation studies involving derivatives of this compound have led to the discovery of novel bipyrrolic products, expanding the understanding of organic photochemical reactions (Wasserman, Power, & Petersen, 1996).
Synthesis of Water-Soluble Dendrimers :
- The compound has been used in the synthesis and characterization of water-soluble dendritic macromolecules, showcasing its application in materials science (Pesak, Moore, & Wheat, 1997).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
tert-butyl (2R)-2-propanoylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-5-10(14)9-7-6-8-13(9)11(15)16-12(2,3)4/h9H,5-8H2,1-4H3/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUHHZOYMFQNQV-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1CCCN1C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)[C@H]1CCCN1C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

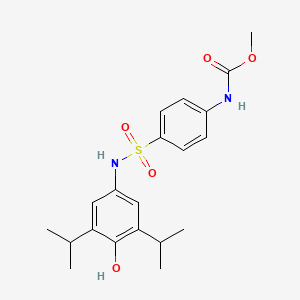
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide](/img/structure/B2358224.png)
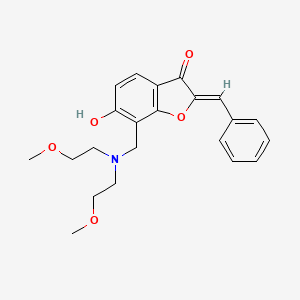
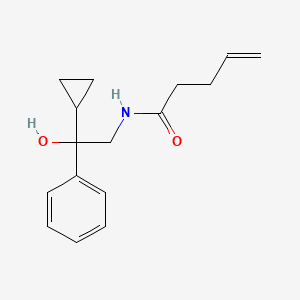
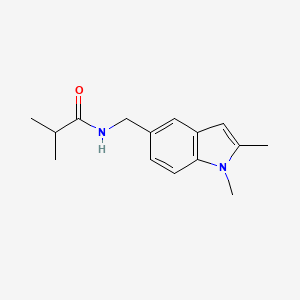
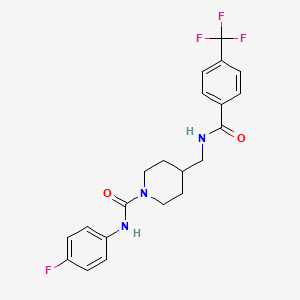
![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2358232.png)
![N-(3-chlorophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2358233.png)
![5-Chloro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B2358236.png)
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2358238.png)
![2-(4-fluorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2358240.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2358241.png)

